molecular formula C10H7ClFNO4S B2704952 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride CAS No. 2137713-86-9

3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride

Cat. No. B2704952
CAS RN: 2137713-86-9
M. Wt: 291.68
InChI Key: CMYKSDLDXFLGKR-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride, also known as CMOSF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMOSF is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the inhibition of the enzyme's activity and subsequent effects on various biological processes such as neurotransmission and cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurotransmission. Additionally, this compound has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride in laboratory experiments include its ability to inhibit a variety of enzymes and its potential applications in various fields such as medicinal chemistry and pharmacology. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For the study of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride include the development of this compound analogs and the study of its potential applications in other fields.

Synthesis Methods

The synthesis of 3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride involves the reaction between 3-(3-chloro-4-methoxyphenyl)-1,2-oxazole-5-thiol and sulfonyl chloride in the presence of a base. The reaction results in the formation of this compound, which is a white crystalline solid that is soluble in organic solvents such as dichloromethane and acetonitrile. The purity of this compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess inhibitory activity against a variety of enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This compound has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO4S/c1-16-9-3-2-6(4-7(9)11)8-5-10(17-13-8)18(12,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYKSDLDXFLGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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